4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core. Key structural features include:
- Position 5: A piperidin-4-yl group acylated with 3-methylbenzoyl, enhancing binding affinity to enzymes or receptors via hydrophobic and π-π interactions .
Triazolones are pharmacologically significant, with activities ranging from enzyme inhibition (e.g., fatty acid synthase) to antimicrobial effects . The 3-methylbenzoyl moiety in this compound may optimize steric and electronic interactions compared to other acyl groups, influencing potency and selectivity.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-4-3-5-19(14-16)22(28)26-12-10-18(11-13-26)21-24-25-23(29)27(21)15-17-6-8-20(30-2)9-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYINYSOUWGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure consists of a triazole ring fused with a piperidine moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C23H26N4O3
- Molecular Weight : 406.5 g/mol
- CAS Number : 1775526-24-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds containing triazole structures exhibit significant antitumor properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (colon carcinoma) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| This compound | TBD | TBD |
2. Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have also been explored. Compounds similar to the one have demonstrated efficacy in models of epilepsy, suggesting that they may modulate neurotransmitter systems effectively.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been noted for their ability to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The piperidine moiety may interact with various neurotransmitter receptors, influencing both central nervous system activity and potential analgesic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives for their biological activities:
Study Example 1: Anticancer Screening
In a recent study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and screened against multiple cancer cell lines. The study highlighted the importance of substituents on the triazole ring for enhancing cytotoxic activity. The compound under discussion was included in this screening and showed moderate activity against specific cancer lines.
Study Example 2: Neuropharmacological Effects
Another study examined the neuropharmacological effects of similar compounds in animal models. The findings suggested that these compounds could reduce seizure frequency and duration in induced epilepsy models, indicating potential therapeutic applications in treating epilepsy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following triazolone derivatives share structural similarities but differ in substituents, leading to varied biological activities:
Key Observations :
GSK2194069 () uses a cyclopropanecarbonyl-pyrrolidine moiety for FASN inhibition, suggesting that bulkier acyl groups can modulate selectivity.
Impact of Benzyl Group Modifications :
- Replacing 4-methoxybenzyl (target compound) with 4-fluorobenzyl (BL19959, ) reduces molecular weight and alters electron density, which may affect membrane permeability or metabolic stability.
Antimicrobial Activity :
- Compounds like 7c () with thione and heptyl chains exhibit antimicrobial properties, highlighting the role of sulfur-containing groups in disrupting microbial membranes.
Pharmacological Potential :
- Enzyme Inhibition : Structural analogs like GSK2194069 () demonstrate potent inhibition of fatty acid synthase (FASN), a target in cancer and metabolic diseases. The target compound’s 3-methylbenzoyl group could similarly inhibit FASN’s β-ketoacyl-ACP reductase domain.
- Antimicrobial Activity : Thione-containing derivatives () show efficacy against pathogens, suggesting the target compound’s utility if modified with sulfur-based substituents.
Challenges and Opportunities :
- Selectivity : While acyl and benzyl groups enhance binding, off-target effects (e.g., cytochrome P450 interactions) require evaluation.
- Synthetic Scalability : Multi-step syntheses (e.g., cyclopropanecarbonyl incorporation in GSK2194069) may limit large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
